molecular formula C12H18N4O2 B4454267 5-tert-butylisophthalohydrazide

5-tert-butylisophthalohydrazide

Cat. No.: B4454267
M. Wt: 250.30 g/mol
InChI Key: LXNFFHDNNMXATM-UHFFFAOYSA-N
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Description

5-tert-butylisophthalohydrazide is an organic compound that belongs to the class of hydrazides It is derived from isophthalic acid, where the carboxylic acid groups are converted to hydrazide groups, and one of the aromatic hydrogens is substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butylisophthalohydrazide typically involves the following steps:

    Preparation of 5-tert-butylisophthalic acid: This can be achieved through the Friedel-Crafts alkylation of isophthalic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Conversion to 5-tert-butylisophthaloyl chloride: The 5-tert-butylisophthalic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.

    Formation of this compound: Finally, the 5-tert-butylisophthaloyl chloride is reacted with hydrazine hydrate to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

5-tert-butylisophthalohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: The compound can be reduced to form amines or other reduced nitrogen species.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Azides or nitroso compounds.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted hydrazides or amides.

Scientific Research Applications

5-tert-butylisophthalohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-butylisophthalohydrazide depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its hydrazide group. This interaction can lead to inhibition or activation of the target, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Isophthalohydrazide: Lacks the tert-butyl group, making it less sterically hindered and potentially less selective in its interactions.

    Terephthalohydrazide: Similar structure but derived from terephthalic acid, leading to different chemical properties and reactivity.

    Adipohydrazide: A linear hydrazide with different steric and electronic properties.

Uniqueness

5-tert-butylisophthalohydrazide is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and selectivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

5-tert-butylbenzene-1,3-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)9-5-7(10(17)15-13)4-8(6-9)11(18)16-14/h4-6H,13-14H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNFFHDNNMXATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NN)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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